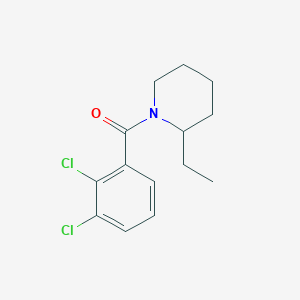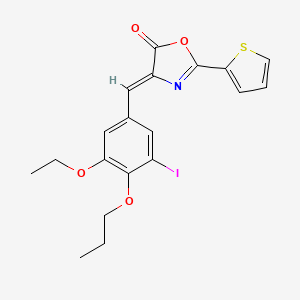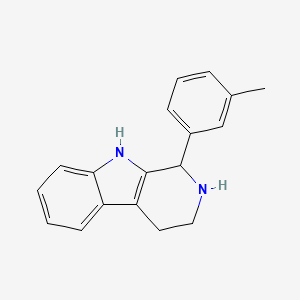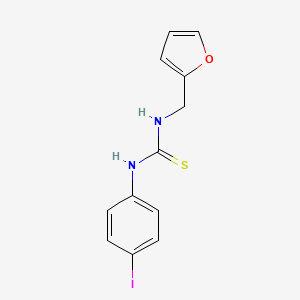![molecular formula C22H28N2O2 B4837220 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4837220.png)
4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide
Overview
Description
4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, demonstrating potent anti-tumor activity in various types of cancer.
Mechanism of Action
4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide exerts its anti-tumor activity by inhibiting key signaling pathways involved in cancer progression. Specifically, 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide targets the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cell lymphoma and leukemia cells. 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. By blocking these pathways, 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide is metabolized by the liver and excreted primarily in the feces. In terms of physiological effects, 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor burden in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide is its specificity for the B-cell receptor and NF-κB signaling pathways, which makes it a promising candidate for the treatment of B-cell lymphoma and leukemia. However, 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide has also been shown to have off-target effects on other signaling pathways, such as the PI3K/Akt/mTOR pathway, which may limit its efficacy in certain types of cancer. Additionally, 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Future Directions
There are several potential future directions for 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide research. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Another potential direction is the investigation of 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide in other types of cancer, such as solid tumors. Additionally, further studies are needed to determine the safety and efficacy of 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide in humans, which may pave the way for clinical trials and eventual FDA approval.
Scientific Research Applications
4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide inhibits the growth and survival of cancer cells by targeting key signaling pathways involved in cancer progression, such as the B-cell receptor and NF-κB signaling pathways. In vivo studies have demonstrated that 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide has potent anti-tumor activity and can significantly reduce tumor burden in animal models of cancer.
properties
IUPAC Name |
4-tert-butyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)19-8-6-18(7-9-19)21(25)23-16-17-4-10-20(11-5-17)24-12-14-26-15-13-24/h4-11H,12-16H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBXQDBBVNUETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B4837137.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide](/img/structure/B4837147.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4837162.png)

![4-(2,4-dichlorophenyl)-2-[3-methyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B4837170.png)



![4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4837211.png)
![N-[2-(4-methylphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4837213.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4837224.png)

![N-1,3-benzodioxol-5-yl-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4837240.png)